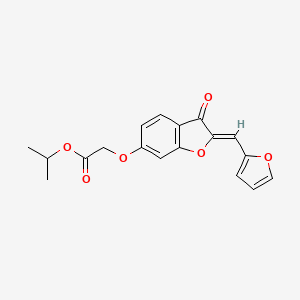

(Z)-isopropyl 2-((2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Description

(Z)-Isopropyl 2-((2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic benzofuran derivative characterized by a (Z)-configured furan-2-ylmethylene substituent at the C2 position of the benzofuran core and an isopropyl ester group at the acetoxy side chain. The compound’s structural uniqueness lies in its conjugated dihydrobenzofuranone system, which imparts distinct electronic and steric properties.

Properties

IUPAC Name |

propan-2-yl 2-[[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O6/c1-11(2)23-17(19)10-22-13-5-6-14-15(8-13)24-16(18(14)20)9-12-4-3-7-21-12/h3-9,11H,10H2,1-2H3/b16-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBJKQKSXCAOXHU-SXGWCWSVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CO3)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CO3)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-isopropyl 2-((2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features several key structural components:

- Furan Ring : Contributes to the compound's reactivity and biological interactions.

- Benzofuran Moiety : Known for its diverse biological activities, including anticancer properties.

- Ester Functional Group : Enhances solubility and bioavailability.

These features suggest that the compound may interact with various biological targets, leading to significant therapeutic effects.

Anticancer Properties

Research indicates that compounds with similar structural motifs to (Z)-isopropyl 2-((2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate exhibit notable anticancer activities. Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms such as:

- Induction of Apoptosis : By activating apoptotic pathways in cancer cells.

- Inhibition of Cell Proliferation : Interfering with cell cycle progression.

Antimicrobial Activity

The presence of the furan and benzofuran components suggests potential antimicrobial properties. Compounds structurally related to this compound have shown effectiveness against various bacterial strains and fungi. The proposed mechanisms include:

- Disruption of Cell Membranes : Leading to cell lysis.

- Inhibition of Enzyme Activity : Targeting specific microbial enzymes essential for survival.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties, which are critical in treating diseases characterized by chronic inflammation. Mechanisms include:

- Inhibition of Pro-inflammatory Cytokines : Reducing the production of mediators involved in inflammation.

- Blocking Enzyme Activity : Inhibiting cyclooxygenase (COX) enzymes involved in prostaglandin synthesis.

Synthesis and Characterization

The synthesis of (Z)-isopropyl 2-((2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves multi-step reactions, including:

- Formation of the benzofuran core through cyclization reactions.

- Introduction of the furan ring via condensation reactions.

- Esterification to form the final product.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 10 | Apoptosis induction |

| MCF7 | 15 | Cell cycle arrest |

| A549 | 12 | ROS generation |

These findings indicate a promising profile for further development as an anticancer agent.

Structure–Activity Relationship (SAR)

A preliminary SAR analysis suggests that modifications to the furan and benzofuran moieties can enhance biological activity. For instance, substituents on the furan ring have been shown to improve potency against specific targets while maintaining favorable pharmacokinetic properties.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Research Findings and Functional Implications

- Bioactivity : Chromenyl and phenylpropenylidene analogs (e.g., compounds from and ) exhibit enhanced binding to hydrophobic enzyme pockets, as seen in studies on kinase inhibitors . The target compound’s furan group may favor interactions with polar residues in oxidoreductases or cytochrome P450 enzymes .

- Metabolic Stability : Isopropyl esters generally demonstrate slower hydrolysis than methyl or ethyl esters, prolonging half-life .

- Solubility : The furan-containing target compound has higher aqueous solubility (estimated XLogP3 ~3.5) compared to tert-butylphenyl derivatives (XLogP3 ~5.2) .

Q & A

Q. What are the recommended synthetic routes for (Z)-isopropyl 2-((2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate?

Methodological Answer: The compound can be synthesized via a cascade [3,3]-sigmatropic rearrangement/aromatization strategy. For example, benzofuran derivatives are often prepared by reacting phenolic precursors with aldehydes under acidic or basic conditions. A key intermediate, such as 6-hydroxy-2-(furan-2-ylmethylene)benzofuran-3(2H)-one, can be esterified with isopropyl bromoacetate using NaH in THF to introduce the acetoxy group . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to favor the Z-isomer.

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer: Use a combination of analytical techniques:

- HPLC/GC-MS for purity assessment (≥97% purity is typical for research-grade compounds ).

- NMR (1H/13C) to confirm stereochemistry and functional groups (e.g., furan methylene protons at δ 6.5–7.5 ppm).

- FT-IR to verify carbonyl (C=O) stretching (~1700 cm⁻¹) and ester C-O bonds (~1250 cm⁻¹).

- Melting Point Analysis (if crystalline; compare with literature values ).

Q. What safety protocols are essential when handling this compound?

Methodological Answer: Refer to safety data sheets (SDS) for structurally similar benzofuran derivatives :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation.

- In case of exposure, rinse affected areas with water for ≥15 minutes and consult a physician immediately .

Advanced Research Questions

Q. How can the Z-configuration of the furan-2-ylmethylene group be confirmed experimentally?

Methodological Answer:

- X-ray Crystallography : Resolve the crystal structure to unambiguously assign stereochemistry (e.g., as demonstrated for (2Z)-2-(2,3-dimethoxybenzylidene)benzofuran derivatives ).

- NOESY NMR : Detect spatial proximity between the furan methylene protons and adjacent groups to distinguish Z/E isomers.

- Computational Modeling : Compare experimental UV-Vis/ECD spectra with DFT-simulated spectra for the Z-isomer .

Q. What environmental stability and degradation pathways should be considered for this compound?

Methodological Answer: Design a study aligned with Project INCHEMBIOL’s framework :

- Hydrolysis Kinetics : Test stability in aqueous buffers (pH 4–10) at 25–50°C. Monitor degradation via LC-MS.

- Photolysis : Expose to UV light (254 nm) and analyze by HPLC for byproducts.

- Biotic Degradation : Use soil or microbial cultures to assess biodegradation rates.

Q. How does modifying the benzofuran core affect bioactivity?

Methodological Answer: Conduct structure-activity relationship (SAR) studies:

- Synthesize analogs with substituents at the 6-oxyacetate position (e.g., ethyl, benzyl esters ).

- Test in vitro bioactivity (e.g., enzyme inhibition, cytotoxicity).

- Use molecular docking to predict binding interactions with target proteins (e.g., kinases or oxidases).

Contradictions and Resolutions in Literature

- vs. : While reports methoxybenzofuran derivatives with defined melting points, ’s sulfonate analog lacks such data. Researchers should prioritize empirical characterization for novel derivatives.

- vs. : Safety protocols emphasize immediate lab-level interventions, whereas environmental fate studies require long-term ecological monitoring. Integrate both perspectives for comprehensive risk assessment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.